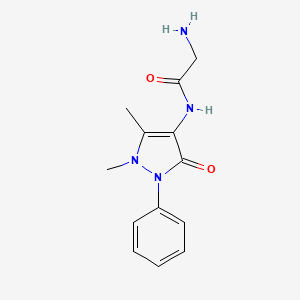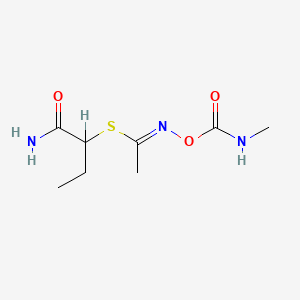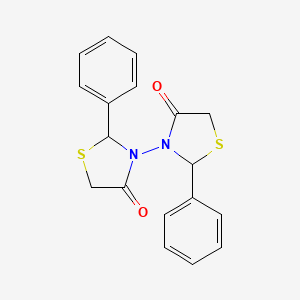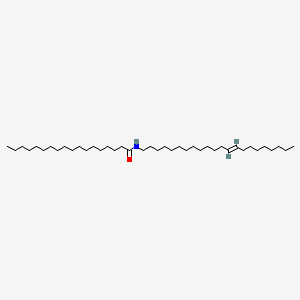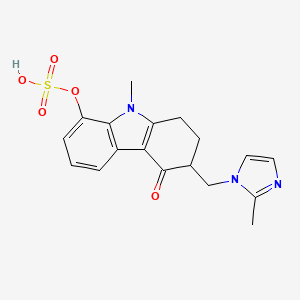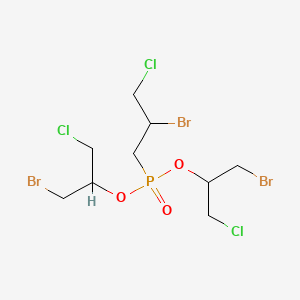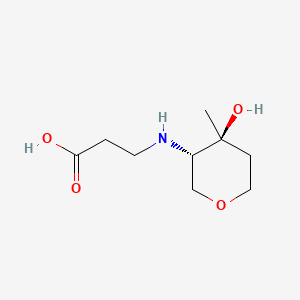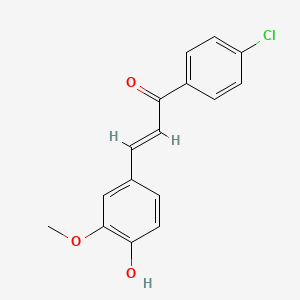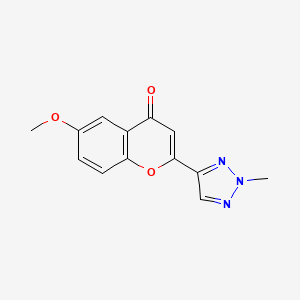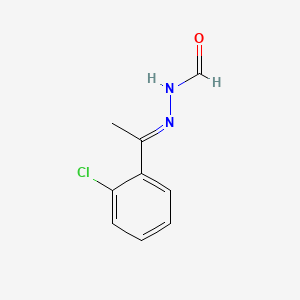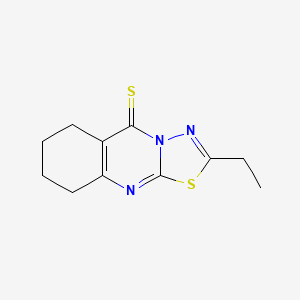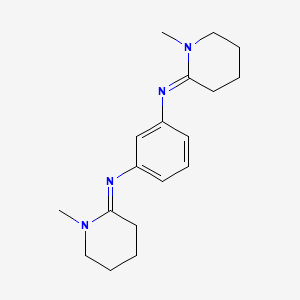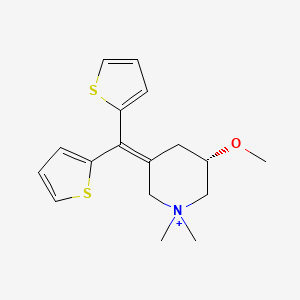
Timepidium, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Análisis De Reacciones Químicas
Timepidium bromide undergoes several types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Reduction: The compound can be reduced to its corresponding amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized thiophene derivatives and substituted piperidinium compounds .
Aplicaciones Científicas De Investigación
Timepidium bromide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of anticholinergic agents and their interactions with muscarinic receptors.
Biology: Employed in research on gastrointestinal motility and the role of muscarinic receptors in smooth muscle contraction.
Medicine: Investigated for its potential use in treating gastrointestinal disorders and its effects on visceral pain.
Industry: Utilized in the development of new anticholinergic drugs and in the study of drug-receptor interactions
Mecanismo De Acción
Timepidium bromide works by antagonizing muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract . These receptors, when activated by the neurotransmitter acetylcholine, stimulate smooth muscle contraction and increase secretions within the stomach and intestines. By blocking these receptors, Timepidium bromide reduces muscle contractions and secretions, alleviating spasms and pain .
Comparación Con Compuestos Similares
Timepidium bromide is similar to other anticholinergic compounds such as:
Tipepidine: Lacks the quaternary methyl group and the methoxy ether present in Timepidium bromide.
Tiquizium bromide: Another anticholinergic used for similar therapeutic purposes.
Dorzolamide: Contains a thiophene nucleus but is used primarily as a carbonic anhydrase inhibitor in the treatment of glaucoma.
Timepidium bromide is unique in its specific structure, which includes the quaternary ammonium group and the methoxy ether, contributing to its peripheral action and lack of central side effects .
Propiedades
Número CAS |
340027-74-9 |
|---|---|
Fórmula molecular |
C17H22NOS2+ |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(5S)-3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium |
InChI |
InChI=1S/C17H22NOS2/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16/h4-9,14H,10-12H2,1-3H3/q+1/t14-/m0/s1 |
Clave InChI |
PDYOTUCJOLELJU-AWEZNQCLSA-N |
SMILES isomérico |
C[N+]1(C[C@H](CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C |
SMILES canónico |
C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



